
Ethyl 4-methylbenzoate
Overview
Description
Ethyl 4-methylbenzoate, also known as ethyl para-toluate, is an organic ester with the molecular formula C10H12O2. It is a colorless liquid at room temperature and is commonly used as an intermediate in organic synthesis and as a plasticizer. This compound is derived from benzoic acid, with a methyl group substituted at the para position, and an ethyl ester group attached to the carboxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, which acts as a dehydrating agent to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the esterification process is often optimized by using a distillation-dehydration technique. This involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The reaction mixture is then subjected to alkali washing, water washing, and distillation to purify the final product, achieving yields of 92% to 95% .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzyl alcohol.
Substitution: 4-nitroethylbenzoate, 4-bromoethylbenzoate, and 4-sulfoethylbenzoate.
Scientific Research Applications
Ethyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer and in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 4-methylbenzoate primarily involves its hydrolysis to 4-methylbenzoic acid and ethanol. This hydrolysis can be catalyzed by esterases or acidic conditions. The 4-methylbenzoic acid can further participate in various metabolic pathways, including conjugation reactions to form more water-soluble derivatives for excretion .
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid with a methyl group instead of an ethyl group.
Ethyl benzoate: An ester of benzoic acid with an ethyl group but without the methyl substitution on the aromatic ring.
Uniqueness of Ethyl 4-methylbenzoate: this compound is unique due to the presence of both the ethyl ester group and the para-methyl substitution on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and industrial processes .
Biological Activity
Ethyl 4-methylbenzoate, also known as ethyl p-toluate, is an aromatic ester with the molecular formula and a molecular weight of approximately 164.20 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Its structure consists of a benzoate group substituted with an ethyl group and a methyl group at the para position, which influences its chemical reactivity and biological properties.
Structure and Composition
- Chemical Formula :
- Molecular Weight : 164.20 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 94-08-6
Physical Properties
Property | Value |
---|---|
Boiling Point | 244 °C |
Melting Point | Not available |
Solubility in Water | Low |
Density | 1.008 g/cm³ |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In a series of bioassays, it was shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Herbicidal Activity
This compound has also been evaluated for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weed species, making it a candidate for use in agricultural applications. A study demonstrated that formulations containing this compound showed moderate to good herbicidal activity against target weeds, suggesting its potential as an environmentally friendly herbicide alternative .
Case Studies
-
Antimicrobial Efficacy :
- A study published in Frontiers in Plant Science highlighted the use of ethyl benzoate derivatives, including this compound, in enhancing plant defense mechanisms against pathogens. The findings suggest that these compounds can induce systemic resistance in plants, thereby improving their resilience .
-
Herbicidal Assessment :
- In a comparative study on various benzoate esters, this compound was found to possess significant herbicidal activity when applied at specific concentrations. The results indicated a reduction in biomass of treated weed species compared to untreated controls, showcasing its potential for agricultural use .
- Toxicological Studies :
The biological activity of this compound is believed to stem from its structural characteristics that allow it to interact with biological membranes and enzymes. Its ability to penetrate cell membranes facilitates its antimicrobial and herbicidal effects by disrupting cellular processes.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of ethyl 4-methylbenzoate?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. For this compound, NMR (200 MHz, CDCl) shows characteristic peaks: δ 7.96 (d, aromatic H), 7.26 (d, aromatic H), 4.42–4.32 (m, ethyl ester CH), 2.41 (s, methyl group), and 1.43–1.36 (m, ethyl ester CH). NMR (50 MHz, CDCl) confirms carbonyl (167.2 ppm) and aromatic carbons. Infrared (IR) spectroscopy can validate ester C=O stretching (~1720 cm) and aromatic C-H bending .
Q. How should this compound be safely handled in laboratory settings?
- Answer : Follow Safety Data Sheet (SDS) guidelines:
- Use NIOSH-approved N95 masks, gloves, and eye protection (face shield/safety glasses) to avoid inhalation or skin contact .
- Work in a fume hood to minimize vapor exposure.
- Store in labeled, airtight containers away from oxidizers.
- Dispose of waste via certified hazardous waste management protocols .
Q. What are standard synthetic routes for this compound derivatives?
- Answer : A common approach involves alkylation and bromination. For example:
Alkylation : React 4-methylbenzoic acid with ethyl bromide under high-temperature autoclave conditions.
Bromination : Use -bromosuccinimide (NBS) to introduce bromine at the methyl group, yielding intermediates like ethyl 4-bromomethylbenzoate.
Purify intermediates via column chromatography and validate purity via HPLC or GC-MS .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be analyzed?
- Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement). Key steps:
- Collect data with a CCD detector (e.g., Siemens SMART 1000).
- Refine structures using SHELXL, achieving -values < 0.05.
- Analyze intermolecular interactions (e.g., π-π stacking with centroid distances ~3.8 Å) and dihedral angles (e.g., 52.93° between aromatic planes) using Mercury or Olex2 .
Q. How do substrate concentrations affect kinetic parameters in reactions involving this compound?
- Answer : Perform initial velocity studies using steady-state kinetics. For example:
- Vary concentrations of co-substrates (e.g., ATP, CoA) while keeping this compound constant.
- Generate Lineweaver-Burk plots (1/V vs. 1/[S]) to determine and .
- Identify inhibition patterns (e.g., competitive/non-competitive) by analyzing intersecting/non-intersecting lines .
Q. How can contradictions in experimental data (e.g., reaction yields or spectral purity) be resolved?
- Answer :
- Replicate experiments : Ensure consistency across triplicate trials.
- Cross-validate methods : Compare HPLC, NMR, and mass spectrometry data.
- Analyze systematic errors : Calibrate instruments (e.g., NMR shimming, GC column efficiency).
- Use statistical tools : Apply t-tests or ANOVA to assess significance of discrepancies .
Q. What strategies optimize the synthesis of this compound analogs with bulky substituents?
- Answer :
- Steric hindrance mitigation : Use microwave-assisted synthesis to enhance reaction rates.
- Catalyst selection : Employ Pd/C or zeolites for regioselective bromination.
- Solvent optimization : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates.
- Monitor reaction progress via TLC and adjust stoichiometry dynamically .
Q. Data Presentation & Methodological Rigor
Q. How should researchers present raw and processed data in publications?
- Answer :
- Raw data : Include in appendices (e.g., NMR spectra, XRD cif files).
- Processed data : Highlight in main text (e.g., kinetic plots, crystallographic tables).
- Visualization : Use OriginLab or Python matplotlib for publication-quality graphs.
- Uncertainty analysis : Report standard deviations and confidence intervals for replicates .
Q. What are best practices for validating computational models of this compound’s reactivity?
- Answer :
- DFT calculations : Compare optimized geometries with SC-XRD data.
- Docking studies : Validate using experimental IC values for enzyme inhibition.
- Statistical validation : Use R and root-mean-square deviations (RMSD) to assess model accuracy .
Properties
IUPAC Name |
ethyl 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPWRAWAUYIELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048211 | |
Record name | Ethyl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Acros Organics MSDS] | |
Record name | Ethyl 4-methylbenzoate | |
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CAS No. |
94-08-6 | |
Record name | Ethyl 4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094086 | |
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Record name | Ethyl 4-methylbenzoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24767 | |
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Record name | Ethyl 4-methylbenzoate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.093 | |
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Record name | ETHYL P-TOLUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF0SQ8L2J | |
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Synthesis routes and methods
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